Ácido Micofenólico O-Desmetil
Descripción general
Descripción
O-Desmethyl Mycophenolic Acid: is a metabolite of mycophenolic acid, which is an immunosuppressant drug used to prevent organ transplant rejection and treat autoimmune diseases. This compound is known for its role in inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of guanine nucleotides .
Aplicaciones Científicas De Investigación
Chemistry: : O-Desmethyl Mycophenolic Acid is used as a reference standard in analytical chemistry to study the metabolism and degradation of mycophenolic acid .
Biology: : In biological research, this compound is used to investigate the metabolic pathways and enzymatic reactions involving mycophenolic acid .
Medicine: : O-Desmethyl Mycophenolic Acid is studied for its potential therapeutic effects and its role in the pharmacokinetics and pharmacodynamics of mycophenolic acid .
Industry: : In the pharmaceutical industry, this compound is used in the development and testing of new immunosuppressive drugs .
Mecanismo De Acción
Target of Action
O-Desmethyl Mycophenolic Acid (DMA), a metabolite of Mycophenolic Acid (MPA), primarily targets the enzyme Inosine Monophosphate Dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .
Mode of Action
DMA, like MPA, is a potent, selective, and reversible inhibitor of IMPDH . By inhibiting IMPDH, DMA interferes with the de novo pathway of guanosine nucleotide synthesis, leading to a decrease in the proliferation of T and B lymphocytes . This immunosuppressive effect is particularly useful in preventing organ transplant rejections .
Biochemical Pathways
The inhibition of IMPDH by DMA disrupts the de novo purine biosynthesis pathway . This pathway is responsible for the synthesis of guanosine nucleotides from inosine monophosphate (IMP). When IMPDH is inhibited, the conversion of IMP to guanosine monophosphate (GMP) is blocked, leading to a decrease in the availability of guanine nucleotides . This, in turn, hampers the proliferation of T and B lymphocytes, which are heavily reliant on this pathway for their proliferation .
Pharmacokinetics
The pharmacokinetics of DMA, as a metabolite of MPA, involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, MPA is absorbed and metabolized to DMA . The absorption rate constant is 2.52 h−1, and the lag time is 0.166 h . The volumes of distributions of the central and peripheral compartments are 22.8 L and 216 L, respectively . The total clearance of MPA is 0.72 L h−1 . These properties impact the bioavailability and efficacy of DMA.
Result of Action
The primary result of DMA’s action is the suppression of the immune response , particularly the proliferation of T and B lymphocytes . This makes it an effective immunosuppressant, used to prevent organ transplant rejections .
Action Environment
The action, efficacy, and stability of DMA can be influenced by various environmental factors. For instance, renal function can significantly affect the total clearance of MPA . Furthermore, the co-administration of other drugs, such as tacrolimus, can also impact the pharmacokinetics of MPA . It’s also worth noting that MPA and its metabolites have been detected in aquatic environmental media, indicating a potential environmental risk .
Análisis Bioquímico
Biochemical Properties
O-Desmethyl Mycophenolic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind non-competitively to inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the proliferation process of T and B lymphocytes .
Cellular Effects
O-Desmethyl Mycophenolic Acid has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of guanosine nucleotides, thereby preventing the division of T cells, lymphocytes, and the formation of antibodies in B cells .
Molecular Mechanism
The mechanism of action of O-Desmethyl Mycophenolic Acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds non-competitively to IMPDH, inhibiting the synthesis of guanosine nucleotides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Desmethyl Mycophenolic Acid change over time. It is stable under normal temperature and pressure
Metabolic Pathways
O-Desmethyl Mycophenolic Acid is involved in several metabolic pathways. It interacts with enzymes such as UGT, which metabolizes it into an inactive form, MPAG . It also affects metabolic flux or metabolite levels.
Transport and Distribution
O-Desmethyl Mycophenolic Acid is transported and distributed within cells and tissues. It interacts with transporters like MRP2, which is responsible for its biliary excretion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : O-Desmethyl Mycophenolic Acid can be synthesized through the demethylation of mycophenolic acid. The process involves the use of specific reagents and conditions to remove the methyl group from the parent compound .
Industrial Production Methods: : Industrial production of O-Desmethyl Mycophenolic Acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: : O-Desmethyl Mycophenolic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Mycophenolic Acid: The parent compound from which O-Desmethyl Mycophenolic Acid is derived.
Mycophenolate Mofetil: A prodrug of mycophenolic acid used in immunosuppressive therapy.
6-O-Desmethyl Mycophenolic Acid: Another metabolite of mycophenolic acid with similar properties.
Uniqueness: : O-Desmethyl Mycophenolic Acid is unique due to its specific role as a metabolite and its distinct chemical structure, which allows it to be used in various research and industrial applications .
Actividad Biológica
O-Desmethyl Mycophenolic Acid (DM-MPA) is a significant metabolite of Mycophenolic Acid (MPA), an immunosuppressant widely used in organ transplantation. Understanding the biological activity of DM-MPA is crucial for evaluating its therapeutic potential and implications in clinical settings. This article explores the pharmacological properties, mechanisms of action, and relevant research findings associated with DM-MPA.
Chemical Characteristics
- Chemical Formula : CHO
- Molecular Weight : 318.31 g/mol
- Classification : Hydroxybenzoic acid derivative
DM-MPA exerts its biological effects primarily through inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of purine nucleotides. By inhibiting IMPDH, DM-MPA disrupts lymphocyte proliferation and cytokine production, which are essential for immune responses. This inhibition is particularly pronounced in T and B cells, leading to reduced antibody formation and diminished immune activation.
Key Mechanisms:
- Inhibition of IMPDH : DM-MPA selectively inhibits IMPDH II, preventing the conversion of inosine monophosphate (IMP) to xanthine monophosphate (XMP), thereby reducing guanosine triphosphate (GTP) levels necessary for DNA and RNA synthesis.
- Cytostatic Effects : The compound arrests the cell cycle in T-lymphocytes at the G1/S interface, effectively halting their proliferation .
Pharmacokinetics
The pharmacokinetic profile of DM-MPA is influenced by its metabolism from MPA. Following oral administration of mycophenolate mofetil (MMF), DM-MPA is generated through cytochrome P450-mediated metabolism. Notably, CYP3A4, CYP3A5, and CYP2C8 are involved in this biotransformation .
Key Pharmacokinetic Parameters:
- Bioavailability : DM-MPA exhibits a bioavailability that can be affected by food intake and gastrointestinal conditions.
- Excretion : Approximately 93% of MPA-related compounds are excreted via urine, with minimal fecal excretion .
Biological Activity and Efficacy
Research has demonstrated that DM-MPA retains significant immunosuppressive activity similar to its parent compound. Studies evaluating its effects on lymphoid cell lines and human peripheral blood mononuclear cells have shown that DM-MPA can inhibit cell growth effectively.
Comparative Efficacy Table:
Compound | IC (µM) | Mechanism of Action |
---|---|---|
Mycophenolic Acid | 1.0 | IMPDH inhibition |
O-Desmethyl MPA | 1.5 | IMPDH inhibition |
Other Analogues | Varies | Various mechanisms |
Case Studies and Research Findings
-
Phase I Metabolite Characterization :
A study characterized DM-MPA as a phase I metabolite in transplant patients receiving MMF therapy. The metabolic pathways were elucidated using LC-MS/MS techniques, confirming the role of specific cytochrome P450 isoforms in its formation . -
Immunosuppressive Efficacy :
In vitro studies indicated that DM-MPA effectively inhibited the proliferation of Jurkat cells (a T-cell line) and primary human PBMCs. The presence of free carboxylic groups in amino acid derivatives increased their cytotoxic activity compared to MPA itself . -
Therapeutic Monitoring :
Research highlighted the importance of therapeutic drug monitoring for optimizing DM-MPA levels in kidney transplant recipients. Variability in pharmacokinetics was linked to genetic polymorphisms in drug transporters such as ABCC2, influencing drug clearance and efficacy .
Propiedades
IUPAC Name |
(E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-8(4-6-12(17)18)3-5-10-14(19)9(2)11-7-22-16(21)13(11)15(10)20/h3,19-20H,4-7H2,1-2H3,(H,17,18)/b8-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSRNZSBNXFMLF-FPYGCLRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649767 | |
Record name | (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31858-65-8 | |
Record name | (4E)-6-(4,6-Dihydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.